molecular formula C14H18O8 B2847539 Cynanoneside A CAS No. 17063-43-3

Cynanoneside A

Cat. No.: B2847539
CAS No.: 17063-43-3
M. Wt: 314.29
InChI Key: DDMBYMQDYQAZRZ-RKQHYHRCSA-N
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Description

Cynanoneside A is an acetophenone glucoside compound isolated from the roots of Cynanchum taiwanianum . This compound belongs to the family of acetophenones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.

Safety and Hazards

Specific safety and hazard information for Cynanoneside A is not available in the current search results. Safety data sheets for similar compounds could provide some insight but should not be used as a direct reference for this compound .

Future Directions

Future research could focus on further elucidating the specific mechanisms of action, synthesis pathways, and physical and chemical properties of Cynanoneside A. Additionally, more detailed safety and hazard analysis would be beneficial. The potential therapeutic applications of this compound, particularly in relation to functional dyspepsia, could also be an interesting area for future study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cynanoneside A typically involves extraction from the roots of Cynanchum taiwanianum. The process begins with the dried roots being extracted twice with methanol at room temperature. The methanol extract is then suspended in water and extracted with dichloromethane. The dichloromethane extract is subjected to silica gel column chromatography using a step gradient solvent system of dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely follow similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Cynanoneside A can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of Cynanoneside A involves its interaction with various molecular targets and pathways. It is known to modulate the activity of ATP-binding cassette transporters, which play a crucial role in the absorption and distribution of drugs in the body . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Cynanoneside A can be compared with other acetophenone glucosides such as cynanoneside B and cynandione A . These compounds share similar chemical structures but differ in their biological activities and therapeutic potentials.

List of Similar Compounds

  • Cynanoneside B
  • Cynandione A
  • Cynanchone A

Properties

IUPAC Name

1-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-6(16)7-2-3-9(8(17)4-7)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMBYMQDYQAZRZ-RKQHYHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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